BKT140

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

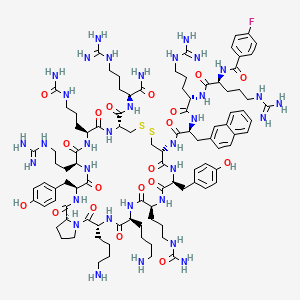

(3R,6S,9S,12S,15R,20R,23S,26S,29S,32S)-3,6-bis(4-aminobutyl)-N-[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]-15-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[(4-fluorobenzoyl)amino]pentanoyl]amino]pentanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-26-(3-carbamimidamidopropyl)-9,23-bis[3-(carbamoylamino)propyl]-12,29-bis[(4-hydroxyphenyl)methyl]-2,5,8,11,14,22,25,28,31-nonaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30-nonazabicyclo[30.3.0]pentatriacontane-20-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C97H144FN33O19S2/c98-60-33-31-58(32-34-60)78(135)119-65(19-8-42-113-93(104)105)79(136)121-68(21-10-44-115-95(108)109)83(140)126-73(51-56-25-30-57-14-1-2-15-59(57)48-56)87(144)130-75-53-152-151-52-74(88(145)118-63(77(101)134)18-7-41-112-92(102)103)129-84(141)69(23-12-46-117-97(111)150)122-81(138)66(20-9-43-114-94(106)107)124-86(143)72(50-55-28-37-62(133)38-29-55)128-90(147)76-24-13-47-131(76)91(148)70(17-4-6-40-100)125-82(139)64(16-3-5-39-99)120-80(137)67(22-11-45-116-96(110)149)123-85(142)71(127-89(75)146)49-54-26-35-61(132)36-27-54/h1-2,14-15,25-38,48,63-76,132-133H,3-13,16-24,39-47,49-53,99-100H2,(H2,101,134)(H,118,145)(H,119,135)(H,120,137)(H,121,136)(H,122,138)(H,123,142)(H,124,143)(H,125,139)(H,126,140)(H,127,146)(H,128,147)(H,129,141)(H,130,144)(H4,102,103,112)(H4,104,105,113)(H4,106,107,114)(H4,108,109,115)(H3,110,116,149)(H3,111,117,150)/t63-,64-,65-,66-,67-,68-,69-,70+,71-,72-,73-,74-,75-,76-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJVZSYKFCOBILL-KZGZZEQFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CCCCN)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C6=CC=C(C=C6)F)C(=O)NC(CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC7=CC=C(C=C7)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N2C1)CCCCN)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC5=CC=CC=C5C=C4)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)C6=CC=C(C=C6)F)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC7=CC=C(C=C7)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C97H144FN33O19S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2159.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BKT140: A Technical Guide to its Mechanism of Action in CXCR4 Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

BKT140, also known as Motixafortide or BL-8040, is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] CXCR4, a G protein-coupled receptor (GPCR), and its exclusive ligand, stromal cell-derived factor-1 (SDF-1/CXCL12), play a pivotal role in numerous physiological and pathological processes. These include hematopoiesis, immune cell trafficking, angiogenesis, and the progression of various cancers.[1][3] The CXCL12/CXCR4 axis is a critical pathway in the retention of hematopoietic stem cells within the bone marrow and is frequently implicated in tumor growth, metastasis, and the development of therapeutic resistance.[4]

This compound is a synthetic peptide that exhibits high-affinity binding to CXCR4, effectively blocking the interaction with CXCL12 and subsequently inhibiting downstream signaling cascades.[5] This whitepaper provides an in-depth technical overview of the mechanism of action of this compound, focusing on its interaction with CXCR4 and the consequential effects on intracellular signaling pathways. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the signaling pathways and experimental workflows.

Core Mechanism of Action: Competitive Antagonism of CXCR4

This compound functions as a competitive antagonist of CXCR4. It binds with high affinity to the receptor, thereby preventing the binding of the endogenous ligand CXCL12. This blockade of the ligand-receptor interaction is the primary mechanism through which this compound exerts its biological effects. A key characteristic of this compound is its slow dissociation rate from the CXCR4 receptor, which contributes to a sustained inhibition of receptor signaling.

The binding of CXCL12 to CXCR4 initiates a conformational change in the receptor, leading to the activation of heterotrimeric G proteins, primarily of the Gαi family.[3][6] This activation triggers a cascade of downstream signaling events that regulate cell migration, proliferation, and survival. By occupying the binding site, this compound prevents this initial activation step, effectively shutting down the CXCL12/CXCR4 signaling axis.

This compound's Impact on Downstream Signaling

Inhibition of CXCR4 by this compound leads to the attenuation of several key downstream signaling pathways:

-

G-protein Activation: this compound prevents the CXCL12-induced dissociation of the Gαi and Gβγ subunits of the G protein complex, thereby inhibiting all subsequent G-protein-dependent signaling.

-

Calcium Mobilization: A rapid and transient increase in intracellular calcium concentration is a hallmark of CXCR4 activation. This compound effectively blocks this CXCL12-induced calcium flux.[7]

-

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway, crucial for cell survival and proliferation, is a downstream target of CXCR4 signaling. This compound inhibits the activation of this pathway.

-

MAPK/ERK Pathway: The Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, which is involved in cell growth and differentiation, is also modulated by CXCR4. This compound has been shown to inhibit CXCL12-induced ERK phosphorylation.

The following diagram illustrates the canonical CXCR4 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The efficacy of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/Assay Condition | Reference |

| Binding Affinity (IC50) | ~1 nmol/L | Competitive binding assay | [2] |

| Migration Inhibition (IC50) | 0.5 - 2.5 nmol/L | CXCL12-induced cell migration | [5] |

| Calcium Flux Inhibition | Dose-dependent inhibition | CXCL12-induced Ca²⁺ mobilization | [7] |

| Anti-proliferative Effect | Cytotoxic and cytostatic properties | Non-small cell lung cancer cell lines | [4] |

Table 2: In Vivo Hematopoietic Stem Cell Mobilization

| Species | This compound Dose | Effect | Combination | Reference |

| Mice | 12 mg/kg | 250-fold increase in peripheral blood HSC progenitors | Single agent | [5] |

| Humans (Multiple Myeloma Patients) | 0.9 mg/kg | Robust mobilization of CD34⁺ cells (20.6 ± 6.9 x 10⁶/kg) | With G-CSF | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for key experiments used to characterize the mechanism of action of this compound.

Experimental Workflow Overview

The following diagram outlines the general workflow for characterizing a CXCR4 antagonist like this compound.

CXCR4 Competitive Binding Assay (Flow Cytometry-based)

This assay quantifies the ability of this compound to compete with a fluorescently labeled ligand for binding to CXCR4 on living cells.

Materials:

-

CXCR4-expressing cells (e.g., Jurkat cells)

-

Assay Buffer (e.g., HBSS with 20 mM HEPES)

-

Fluorescently labeled CXCL12 (e.g., CXCL12-AF647)

-

This compound

-

96-well round-bottom plates

-

Flow cytometer

Procedure:

-

Cell Preparation: Culture and harvest CXCR4-expressing cells. Wash and resuspend the cells in Assay Buffer to a concentration of 2 x 10⁶ cells/mL.

-

Compound Dilution: Prepare a serial dilution of this compound in Assay Buffer. Include a vehicle control (buffer only) and a positive control (no competitor).

-

Incubation with Competitor: Add 50 µL of the cell suspension to each well of a 96-well plate. Add 50 µL of the serially diluted this compound or control solutions to the respective wells. Incubate for 15 minutes at room temperature, protected from light.

-

Incubation with Labeled Ligand: Add 50 µL of fluorescently labeled CXCL12 (at a final concentration at or below its Kd for CXCR4) to all wells. Incubate for 30-60 minutes at room temperature, protected from light.

-

Washing: Centrifuge the plate at 300 x g for 3 minutes. Aspirate the supernatant and resuspend the cells in 200 µL of ice-cold Assay Buffer. Repeat the wash step.

-

Flow Cytometry Analysis: Resuspend the final cell pellet in an appropriate volume of Assay Buffer or a fixing solution (e.g., 1% paraformaldehyde in PBS). Acquire data on a flow cytometer, measuring the fluorescence intensity of the labeled ligand.

-

Data Analysis: Gate on the single-cell population and determine the median fluorescence intensity (MFI) for each sample. Normalize the data with the vehicle control as 100% binding and a saturating concentration of a known potent CXCR4 antagonist as 0% binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC₅₀ value.

Chemotaxis Assay (Transwell Assay)

This assay measures the ability of this compound to inhibit cell migration towards a chemoattractant (CXCL12).

Materials:

-

CXCR4-expressing cells

-

Transwell inserts (with appropriate pore size, e.g., 5 µm for lymphocytes)

-

24-well plates

-

Chemotaxis medium (e.g., serum-free RPMI with 0.5% BSA)

-

CXCL12

-

This compound

-

Cell staining and counting reagents (e.g., Calcein AM or DAPI)

Procedure:

-

Cell Preparation: Starve CXCR4-expressing cells in serum-free medium for 2-4 hours. Resuspend the cells in chemotaxis medium at a concentration of 1 x 10⁶ cells/mL.

-

Assay Setup: Add chemotaxis medium containing CXCL12 (at a concentration that induces optimal migration) to the lower chambers of the 24-well plate.

-

Inhibitor Treatment: In a separate tube, pre-incubate the cell suspension with various concentrations of this compound or a vehicle control for 30 minutes at 37°C.

-

Cell Seeding: Add 100 µL of the cell suspension (with or without this compound) to the upper chamber of the Transwell inserts. Place the inserts into the wells of the 24-well plate containing the CXCL12.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient for cell migration (typically 2-4 hours).

-

Cell Quantification: Remove the inserts. Scrape off the non-migrated cells from the top surface of the membrane with a cotton swab. Stain the migrated cells on the bottom surface of the membrane with a suitable dye. Count the number of migrated cells in several fields of view using a microscope. Alternatively, migrated cells in the lower chamber can be collected and counted using a flow cytometer.

-

Data Analysis: Calculate the percentage of migration relative to the total number of cells seeded. Plot the percentage of migration against the concentration of this compound to determine the IC₅₀ for migration inhibition.

Intracellular Calcium Flux Assay

This assay measures the ability of this compound to block the CXCL12-induced increase in intracellular calcium.

Materials:

-

CXCR4-expressing cells

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)

-

Pluronic F-127

-

Assay Buffer (e.g., HBSS with 20 mM HEPES and 1 mM CaCl₂)

-

CXCL12

-

This compound

-

Fluorometric plate reader or flow cytometer with kinetic reading capabilities

Procedure:

-

Cell Loading: Resuspend CXCR4-expressing cells in loading buffer containing a calcium-sensitive dye and Pluronic F-127. Incubate at 37°C for 30-60 minutes to allow for dye loading.

-

Washing: Wash the cells twice with Assay Buffer to remove extracellular dye. Resuspend the cells in Assay Buffer.

-

Inhibitor Pre-incubation: Add the cell suspension to a 96-well plate. Add various concentrations of this compound or a vehicle control and incubate for 15-30 minutes.

-

Baseline Reading: Place the plate in the fluorometric reader and measure the baseline fluorescence for a short period (e.g., 20-30 seconds).

-

Stimulation and Measurement: Inject a solution of CXCL12 into each well to achieve the final desired concentration. Immediately begin recording the fluorescence intensity over time (typically for 2-5 minutes).

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each condition. Plot the percentage of inhibition of the calcium response against the concentration of this compound to determine its inhibitory effect.

Conclusion

This compound is a highly potent and selective CXCR4 antagonist with a well-defined mechanism of action. By competitively inhibiting the binding of CXCL12 to CXCR4, this compound effectively abrogates the downstream signaling pathways that are critical for cell migration, survival, and proliferation. The quantitative data from in vitro and in vivo studies demonstrate its efficacy in disrupting the CXCL12/CXCR4 axis, leading to promising therapeutic applications in areas such as hematopoietic stem cell mobilization and oncology. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other CXCR4-targeted agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]

- 7. CXCL12 chemokine dimer signaling modulates acute myelogenous leukemia cell migration through altered receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]

The CXCR4 Antagonist BKT140: A Comprehensive Technical Guide on its Function in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

BKT140, a potent and selective peptide antagonist of the C-X-C chemokine receptor type 4 (CXCR4), has emerged as a promising therapeutic agent in oncology. By disrupting the interaction between CXCR4 and its ligand, CXCL12 (also known as SDF-1), this compound modulates key signaling pathways integral to cancer cell proliferation, survival, migration, and resistance to therapy. This technical guide provides an in-depth analysis of the function of this compound in various cancer models, including non-small cell lung cancer (NSCLC), chronic myeloid leukemia (CML), and multiple myeloma. We present a comprehensive overview of its mechanism of action, detailed summaries of preclinical and clinical data, and explicit experimental protocols for the evaluation of its therapeutic efficacy. Visualizations of the implicated signaling pathways and experimental workflows are provided to facilitate a deeper understanding of this compound's role in oncology.

Introduction: The CXCL12/CXCR4 Axis in Cancer

The CXCL12/CXCR4 signaling axis is a critical mediator in a multitude of physiological processes, including hematopoiesis, organogenesis, and immune cell trafficking.[1] In the context of oncology, this axis is frequently hijacked by cancer cells to promote their growth, survival, and dissemination.[2] Elevated expression of CXCR4 is observed in numerous malignancies and is often correlated with poor prognosis.[3] The binding of CXCL12 to CXCR4 triggers a cascade of downstream signaling events, primarily through the activation of the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.[4][5] These pathways are central to regulating cellular processes that are fundamental to cancer progression, such as proliferation, survival, and migration.

This compound is a synthetic peptide analog of T140 with a high affinity for CXCR4, effectively blocking the binding of CXCL12 and thereby inhibiting the activation of these downstream signaling cascades.[6] This targeted disruption of the CXCL12/CXCR4 axis forms the basis of this compound's anti-cancer activity.

Mechanism of Action of this compound

This compound functions as a competitive antagonist of the CXCR4 receptor. Its binding to CXCR4 prevents the conformational changes necessary for the activation of associated G-proteins, thereby inhibiting the downstream signaling pathways that are crucial for cancer cell function.

Inhibition of Pro-Survival and Proliferative Signaling

By blocking the CXCL12/CXCR4 axis, this compound effectively inhibits the activation of the PI3K/AKT/mTOR and MAPK/ERK pathways.[4] This leads to a reduction in the phosphorylation of key downstream effectors, resulting in decreased cancer cell proliferation and survival. In chronic myeloid leukemia (CML) cells, this compound treatment has been shown to decrease the levels of anti-apoptotic proteins such as BCL-2 and BCL-XL, promoting the release of mitochondrial factors like cytochrome c and SMAC/Diablo, ultimately leading to apoptosis.[7]

Disruption of Cell Migration and Metastasis

The CXCL12/CXCR4 axis is a key regulator of cancer cell migration and metastasis. Cancer cells expressing CXCR4 are chemoattracted to organs that secrete high levels of CXCL12, such as the bone marrow, lungs, and liver. This compound's antagonism of CXCR4 disrupts this chemotactic process, thereby inhibiting the metastatic spread of cancer cells.

Preclinical Efficacy of this compound

The anti-cancer effects of this compound have been demonstrated in a variety of preclinical models, including in vitro cell-based assays and in vivo animal studies.

In Vitro Studies

This compound has demonstrated potent anti-proliferative and pro-apoptotic activity against a range of cancer cell lines.

| Cell Line | Cancer Type | Assay | Endpoint | This compound Concentration | Result | Reference |

| Jurkat | T-cell Leukemia | Cell Migration | IC50 | 4.0 nmol/L | Inhibition of CXCL12-induced migration | [6] |

| H460 | NSCLC | Proliferation | Cell Viability | 20 µg/mL | Significant inhibition of proliferation | [8] |

| A549 | NSCLC | Proliferation | Cell Viability | 100 µg/mL | Significant inhibition of proliferation | |

| H358 | NSCLC | Proliferation | Cell Viability | 20-100 µg/mL | Dose-dependent inhibition of proliferation | |

| H1299 | NSCLC | Proliferation | Cell Viability | 20-100 µg/mL | Dose-dependent inhibition of proliferation | |

| L4 | NSCLC | Proliferation | Cell Viability | 20-100 µg/mL | Dose-dependent inhibition of proliferation | [9] |

| K562 | CML | Apoptosis | Protein Expression | 20 µmol/L | Decreased BCL-2, BCL-XL; Increased Cytochrome c, SMAC/Diablo | [7] |

| LAMA-84 | CML | Apoptosis | Protein Expression | 20 µmol/L | Decreased BCL-2, BCL-XL; Increased Cytochrome c, SMAC/Diablo | [7] |

In Vivo Studies

In vivo studies using xenograft models have further substantiated the anti-tumor activity of this compound.

| Cell Line | Mouse Strain | This compound Treatment | Outcome | Reference |

| H460 | Nude Mice | Subcutaneous administration | Significantly delayed tumor development | [9][10] |

| A549 | Nude Mice | Subcutaneous administration | Trend towards delayed tumor development | [9][10] |

Clinical Evaluation of this compound

This compound has been evaluated in a Phase I clinical trial for patients with multiple myeloma, primarily focusing on its ability to mobilize hematopoietic stem cells for autologous transplantation.

Phase I Clinical Trial in Multiple Myeloma

In this study, this compound was administered in combination with Granulocyte-Colony Stimulating Factor (G-CSF). The combination was found to be safe and well-tolerated.

| This compound Dose | Number of Patients | Mean CD34+ Cells Mobilized (x 10^6/kg) | Median Time to Neutrophil Recovery (days) | Median Time to Platelet Recovery (days) | Reference |

| 0.006 mg/kg | 2 | - | - | - | [6] |

| 0.03 mg/kg | 4 | - | - | - | [6] |

| 0.1 mg/kg | 4 | - | - | - | [6] |

| 0.3 mg/kg | 4 | - | - | - | [6] |

| 0.9 mg/kg | 4 | 20.6 ± 6.9 | 12 | 14 | [6] |

These results demonstrate that this compound, in combination with G-CSF, is a potent mobilizer of hematopoietic stem cells, which is a critical aspect of treatment for multiple myeloma patients undergoing high-dose chemotherapy.[6]

Experimental Protocols

In Vitro Proliferation Assay (NSCLC Cell Lines)

Objective: To assess the anti-proliferative effect of this compound on NSCLC cell lines (H358, A549, H460, H1299, and L4).

Materials:

-

NSCLC cell lines

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

This compound (stock solution in sterile water or PBS)

-

96-well plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO

Procedure:

-

Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 20, 50, 100 µg/mL).

-

Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

In Vitro Apoptosis Assay (CML Cell Lines)

Objective: To determine the effect of this compound on the expression of apoptotic proteins in CML cell lines (K562 and LAMA-84).

Materials:

-

CML cell lines

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against BCL-2, BCL-XL, Cytochrome c, SMAC/Diablo, and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibodies

-

ECL Western blotting detection reagents

Procedure:

-

Seed CML cells in culture flasks and treat with 20 µmol/L this compound for 24 hours.

-

Harvest the cells and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL detection system.

In Vivo Xenograft Model (NSCLC)

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a nude mouse xenograft model of NSCLC.

Materials:

-

H460 or A549 NSCLC cells

-

6-8 week old female athymic nude mice

-

Matrigel

-

This compound

-

Sterile PBS

-

Calipers

Procedure:

-

Harvest H460 or A549 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., via subcutaneous injection) or vehicle control (sterile PBS) to the respective groups according to a predetermined schedule (e.g., daily or every other day).

-

Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).

Signaling Pathways and Experimental Workflows

CXCL12/CXCR4 Signaling Pathway

Caption: this compound blocks CXCL12/CXCR4 signaling.

Experimental Workflow for In Vivo Xenograft Study

Caption: Workflow for NSCLC xenograft study.

Conclusion and Future Directions

This compound has demonstrated significant potential as a targeted anti-cancer agent by effectively inhibiting the CXCL12/CXCR4 signaling axis. Its ability to reduce cancer cell proliferation, induce apoptosis, and potentially inhibit metastasis, as evidenced by preclinical data, is promising. The positive results from the Phase I clinical trial in multiple myeloma further support its development.

Future research should focus on several key areas. Further elucidation of the downstream signaling pathways affected by this compound in different cancer types will provide a more comprehensive understanding of its mechanism of action. Investigating the potential for synergistic effects when this compound is combined with other standard-of-care chemotherapies or targeted agents could lead to more effective treatment regimens. Additionally, the identification of predictive biomarkers for this compound sensitivity will be crucial for patient selection in future clinical trials. As our understanding of the intricate role of the CXCL12/CXCR4 axis in cancer continues to grow, this compound stands out as a promising therapeutic candidate with the potential to improve outcomes for patients with a variety of malignancies.

References

- 1. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Chemokine CXCL12 Uses CXCR4 and a Signaling Core Formed by Bifunctional Akt, Extracellular Signal-regulated Kinase (ERK)1/2, and Mammalian Target of Rapamycin Complex 1 (mTORC1) Proteins to Control Chemotaxis and Survival Simultaneously in Mature Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Emerging targets in cancer management: role of the CXCL12/CXCR4 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The high-affinity CXCR4 antagonist this compound is safe and induces a robust mobilization of human CD34+ cells in patients with multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. In vitro and in vivo therapeutic efficacy of CXCR4 antagonist this compound against human non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

BKT140 (Motixafortide): A Technical Guide to the Discovery and Development of a Novel CXCR4 Antagonist

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of BKT140, also known as Motixafortide (BL-8040). This compound is a potent and selective peptide antagonist of the C-X-C chemokine receptor 4 (CXCR4), a key mediator in hematopoietic stem cell (HSC) trafficking, tumor proliferation, and metastasis. This document details the preclinical and clinical journey of this compound, from its origins as a T-140 analog to its recent FDA approval for stem cell mobilization in multiple myeloma. Key quantitative data from pivotal studies are summarized in structured tables for clear comparison. Detailed experimental protocols for foundational assays are provided, and critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a deeper understanding for researchers, scientists, and drug development professionals.

Introduction: The CXCR4-CXCL12 Axis as a Therapeutic Target

The C-X-C chemokine receptor 4 (CXCR4) and its ligand, stromal cell-derived factor-1 (SDF-1, or CXCL12), form a critical signaling axis involved in a multitude of physiological and pathological processes.[1] This axis plays a pivotal role in regulating cell migration, proliferation, and survival.[2] In normal physiology, the CXCR4/CXCL12 interaction is essential for hematopoiesis, organogenesis, and immune cell trafficking.[3] However, this axis is also hijacked by various pathologies. In many cancers, CXCR4 is overexpressed on tumor cells, and its interaction with CXCL12 in the tumor microenvironment promotes tumor growth, angiogenesis, and metastasis to organs where CXCL12 is abundant, such as the bone marrow, lungs, and liver.[2][3] Furthermore, the CXCR4/CXCL12 axis is responsible for retaining hematopoietic stem cells (HSCs) within the bone marrow niche.[4]

The central role of the CXCR4/CXCL12 axis in both cancer progression and HSC trafficking has made it an attractive target for therapeutic intervention. Antagonists of the CXCR4 receptor can disrupt these processes, leading to two primary therapeutic applications: the mobilization of HSCs from the bone marrow into the peripheral blood for collection and subsequent transplantation, and the inhibition of tumor growth and metastasis. This compound (Motixafortide) has emerged as a leading second-generation CXCR4 antagonist, demonstrating significant promise in both of these areas.

Discovery and Development of this compound (Motixafortide)

This compound, also known under the synonyms BL-8040 and TF14016, is a synthetic, 14-residue cyclic peptide that was developed as an analog of the T-140 peptide, an earlier CXCR4 antagonist.[5][6] The development of this compound was driven by the need for a more potent and pharmacokinetically stable CXCR4 inhibitor compared to the first-generation antagonist, Plerixafor (AMD3100). The journey of this compound from a promising preclinical candidate to a clinically approved therapeutic has been marked by a series of strategic research and development milestones.

Mechanism of Action of this compound

This compound exerts its therapeutic effects by acting as a selective and potent competitive antagonist of the CXCR4 receptor.[1] It binds with high affinity to CXCR4, thereby preventing the binding of its natural ligand, CXCL12.[5] This blockade disrupts the downstream signaling cascades that are initiated by the CXCR4/CXCL12 interaction.

The binding of CXCL12 to CXCR4, a G-protein coupled receptor (GPCR), triggers a conformational change in the receptor, leading to the activation of intracellular heterotrimeric G-proteins.[2] This event initiates a complex network of downstream signaling pathways, including the phosphoinositide 3-kinase (PI3K)/Akt pathway, the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, and the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway.[7] These pathways collectively regulate cellular processes critical for cell survival, proliferation, and migration.

By physically obstructing the binding of CXCL12 to CXCR4, this compound effectively inhibits the activation of these downstream signaling cascades. The consequences of this inhibition are twofold:

-

Hematopoietic Stem Cell Mobilization: In the bone marrow, the CXCR4/CXCL12 axis acts as a retention signal for HSCs.[4] By antagonizing CXCR4, this compound disrupts this interaction, leading to the release of HSCs from the bone marrow into the peripheral circulation.[8] This robust mobilization allows for the collection of a sufficient number of stem cells for autologous transplantation, a critical component of treatment for certain hematologic malignancies.

-

Anti-Tumor Activity: In the context of cancer, this compound's antagonism of CXCR4 can inhibit tumor cell proliferation and survival.[9] Furthermore, by blocking the chemotactic signals that guide cancer cells to metastatic sites, this compound has the potential to reduce metastasis.[10] It can also sensitize cancer cells to the effects of chemotherapy and immunotherapy by disrupting the protective tumor microenvironment.[10]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound, providing a comparative overview of its potency and efficacy.

Table 1: In Vitro Potency of this compound

| Parameter | This compound (Motixafortide) | Plerixafor (AMD3100) | Reference |

| IC50 (CXCR4 Antagonism) | ~1 nM | ~651 nM | [11] |

| Binding Affinity (Ki) | 4 nM | 84 nM | [11][12] |

| IC50 (Cell Migration Inhibition) | 0.5 - 2.5 nM | 51 ± 17 nM | [11] |

Table 2: Key Efficacy Endpoints from the Phase III GENESIS Trial

| Endpoint | This compound + G-CSF | Placebo + G-CSF | p-value | Reference |

| Primary Endpoint: Mobilization of ≥6 x 10⁶ CD34+ cells/kg in ≤2 apheresis sessions | 92.5% | 26.2% | <0.0001 | [4][13] |

| Secondary Endpoint: Mobilization of ≥6 x 10⁶ CD34+ cells/kg in 1 apheresis session | 88.8% | 9.5% | <0.0001 | [13][14] |

| Median number of CD34+ cells collected | 10.9 x 10⁶ cells/kg | 2.4 x 10⁶ cells/kg | - | [14] |

| Median time to neutrophil engraftment | 10 days | 11 days | - | [15] |

| Median time to platelet engraftment | 18 days | 20 days | - | [15] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments that have been instrumental in the development and characterization of this compound.

Cell Migration (Chemotaxis) Assay

This protocol describes a transwell migration assay used to determine the ability of this compound to inhibit CXCL12-induced cell migration.

-

Cell Lines: A human cell line expressing high levels of CXCR4, such as Jurkat (T-lymphocyte) or a relevant cancer cell line.

-

Materials:

-

Transwell inserts with a permeable membrane (e.g., 8.0 µm pore size)

-

24-well companion plates

-

Cell culture medium (e.g., RPMI-1640) with and without serum

-

Recombinant human CXCL12

-

This compound (Motixafortide)

-

A cell-permeable fluorescent dye (e.g., Calcein-AM) or a cell counting method (e.g., flow cytometry)

-

-

Procedure:

-

Cells are serum-starved for 4-6 hours prior to the assay.

-

The lower chambers of the 24-well plate are filled with medium containing a predetermined optimal concentration of CXCL12 as the chemoattractant.

-

The upper chambers (transwell inserts) are seeded with a known number of cells (e.g., 1 x 10⁵ cells) in serum-free medium containing various concentrations of this compound or a vehicle control.

-

The plate is incubated at 37°C in a 5% CO₂ incubator for a period that allows for significant migration (typically 4-6 hours).

-

After incubation, the non-migrated cells on the upper surface of the membrane are removed with a cotton swab.

-

The cells that have migrated to the lower surface of the membrane are fixed and stained (e.g., with crystal violet) or quantified by measuring fluorescence if a fluorescent dye was used.

-

The number of migrated cells is determined by counting under a microscope or by reading the fluorescence on a plate reader.

-

The IC50 value for migration inhibition is calculated by plotting the percentage of inhibition against the log concentration of this compound.

-

In Vivo Xenograft Tumor Growth Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice).

-

Cell Line: A human cancer cell line known to express CXCR4 and form tumors in mice (e.g., a non-small cell lung cancer line like H460).[9][10]

-

Materials:

-

Cancer cell line

-

Matrigel (optional, to enhance tumor formation)

-

This compound (Motixafortide)

-

Vehicle control (e.g., PBS)

-

Calipers for tumor measurement

-

-

Procedure:

-

A specific number of cancer cells (e.g., 1-5 x 10⁶) are suspended in PBS, with or without Matrigel, and injected subcutaneously into the flank of each mouse.

-

Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (length x width²)/2.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

-

This compound is administered to the treatment group at a specified dose and schedule (e.g., daily subcutaneous injections). The control group receives the vehicle control.

-

Tumor volumes and body weights are measured throughout the study to assess efficacy and toxicity.

-

At the end of the study (e.g., when control tumors reach a maximum allowed size), the mice are euthanized, and the tumors are excised, weighed, and may be further analyzed (e.g., for histology or biomarker expression).

-

Phase III GENESIS Clinical Trial Protocol Outline

This section provides a simplified outline of the protocol for the pivotal GENESIS trial, which evaluated the efficacy and safety of Motixafortide for HSC mobilization in multiple myeloma patients.[4][13]

-

Trial Design: A randomized, double-blind, placebo-controlled, multicenter Phase III study.

-

Patient Population: Patients with multiple myeloma eligible for autologous stem cell transplantation.

-

Treatment Arms:

-

Experimental Arm: Motixafortide (1.25 mg/kg) + Granulocyte-Colony Stimulating Factor (G-CSF)

-

Control Arm: Placebo + G-CSF

-

-

Procedure:

-

All patients received G-CSF for 4 consecutive days to stimulate the production of HSCs.

-

On the evening of the fourth day of G-CSF administration, patients received a single subcutaneous injection of either Motixafortide or placebo.

-

Apheresis (stem cell collection) was initiated approximately 10-14 hours after the Motixafortide/placebo injection.

-

A second apheresis session was permitted if the target number of stem cells was not collected in the first session.

-

-

Primary Endpoint: The percentage of patients who successfully mobilized at least 6 x 10⁶ CD34+ cells per kilogram of body weight in up to two apheresis sessions.

-

Key Secondary Endpoints:

-

The percentage of patients who successfully mobilized at least 6 x 10⁶ CD34+ cells/kg in a single apheresis session.

-

Time to neutrophil and platelet engraftment following transplantation.

-

Safety and tolerability of Motixafortide.

-

Conclusion

This compound (Motixafortide) represents a significant advancement in the field of CXCR4 antagonism. Its discovery and development have been guided by a thorough understanding of the critical role of the CXCR4/CXCL12 signaling axis in both normal physiology and disease. Through a well-designed and executed clinical development program, culminating in the successful Phase III GENESIS trial, Motixafortide has demonstrated robust efficacy and a favorable safety profile for the mobilization of hematopoietic stem cells in patients with multiple myeloma. The quantitative data from these studies underscore its superiority over the current standard of care. The detailed experimental protocols and pathway diagrams provided in this guide offer a valuable resource for the scientific community, facilitating further research into the therapeutic potential of this compound and the broader field of CXCR4-targeted therapies. Ongoing and future studies will continue to explore the utility of this compound in other hematologic malignancies and solid tumors, with the potential to address significant unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Motixafortide: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BioLineRx unveils data from Phase lll trial of multiple myeloma [clinicaltrialsarena.com]

- 5. Motixafortide | C97H144FN33O19S2 | CID 91865076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. drugs.com [drugs.com]

- 9. What is the mechanism of Motixafortide? [synapse.patsnap.com]

- 10. Figure 1 from CXCL12 (SDF-1)/CXCR4 Pathway in Cancer | Semantic Scholar [semanticscholar.org]

- 11. benchchem.com [benchchem.com]

- 12. What is the therapeutic class of Motixafortide? [synapse.patsnap.com]

- 13. BioLineRx Announces Publication in Nature Medicine of its GENESIS Phase 3 Clinical Trial Data Evaluating Motixafortide and G-CSF in Stem Cell Mobilization for Autologous Transplantation in Multiple Myeloma [prnewswire.com]

- 14. Motixafortide and Stem Cell Transplants for Multiple Myeloma - NCI [cancer.gov]

- 15. The high-affinity CXCR4 antagonist this compound is safe and induces a robust mobilization of human CD34+ cells in patients with multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

BKT140 and its Interaction with the CXCL12/CXCR4 Axis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The CXCL12/CXCR4 signaling axis is a critical pathway in numerous physiological and pathological processes, including cancer progression, metastasis, and inflammation. Its central role in cell migration and survival has made it a compelling target for therapeutic intervention. BKT140 (also known as Motixafortide) is a potent and selective peptide antagonist of the CXCR4 receptor. This document provides a comprehensive technical overview of this compound, its mechanism of action, and its interaction with the CXCL12/CXCR4 axis, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.

Introduction to the CXCL12/CXCR4 Axis

The chemokine CXCL12, also known as Stromal Cell-Derived Factor-1 (SDF-1), and its primary receptor, CXCR4, form a signaling duo crucial for a variety of biological functions. This axis is integral to hematopoiesis, organogenesis, and immune cell trafficking.[1] The binding of CXCL12 to CXCR4, a G protein-coupled receptor (GPCR), triggers a cascade of intracellular signaling events that regulate cell chemotaxis, proliferation, and survival.[2] Dysregulation of the CXCL12/CXCR4 axis is implicated in the pathology of numerous diseases, most notably in cancer, where it promotes tumor growth, angiogenesis, and metastasis to organs with high CXCL12 expression, such as the lungs, liver, and bone marrow.[2][3][4]

This compound: A High-Affinity CXCR4 Antagonist

This compound is a synthetic, 14-residue peptide that acts as a selective and potent antagonist of the CXCR4 receptor.[5][6] It binds to CXCR4 with high affinity, effectively blocking the binding of its natural ligand, CXCL12, and thereby inhibiting the downstream signaling pathways.[5][7] A key feature of this compound is its slow dissociation rate from the CXCR4 receptor, which contributes to a sustained inhibition of receptor activity.[5][7] This prolonged action distinguishes it from other CXCR4 antagonists like plerixafor (B1678892) (AMD3100).[5][7] this compound has demonstrated therapeutic potential in various contexts, including stem cell mobilization for autologous transplantation and as an anti-cancer agent.[6][8]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and properties of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line/Context | Reference |

| IC₅₀ (CXCR4 Binding) | ~1 nmol/L | Not specified | [7][9] |

| IC₅₀ (CXCL12-stimulated Cell Migration) | 4.0 nmol/L | Jurkat (human leukemic T-cells) | [5] |

| IC₅₀ (CXCL12-stimulated Cell Migration) | 0.5 - 2.5 nmol/L | Not specified | [7] |

| Binding Affinity (vs. Plerixafor) | 4 nmol/L (this compound) vs. 84 nmol/L (Plerixafor) | Not specified | [5][6][10] |

Table 2: this compound in Stem Cell Mobilization (Clinical Study)

| This compound Dose | Mean Absolute PB CD34+ Cells Mobilized (x10⁶/kg) | Apheresis Procedures | Median Time to Neutrophil Recovery (days) | Median Time to Platelet Recovery (days) | Reference |

| 0.03 mg/kg | 7.5 | 2.25 | Not specified | 17 | [11] |

| 0.1 mg/kg | 11.2 | 1.25 | Not specified | 14 | [5][11] |

| 0.3 mg/kg | Not specified | 1.25 | Not specified | 14 | [5][11] |

| 0.9 mg/kg | 20.6 ± 6.9 | 1 | 12 | 14 | [5][6][11] |

Table 3: Pharmacokinetics of this compound in Humans

| Dose | Cₘₐₓ (ng/mL) | AUC (ng·h/mL) | T₁/₂ (h) | Tₘₐₓ (h) | Reference |

| 0.03 mg/kg | <5 | Not determined | Not determined | Not determined | [5] |

| 0.1 mg/kg | Detected at 0.5h only | Not determined | Not determined | 0.5 | [5] |

| 0.3 mg/kg | Not specified | Not specified | Not specified | 0.5 | [5] |

| 0.9 mg/kg | Not specified | Not specified | Not specified | 0.5 | [5] |

| General | - | - | Median: 0.69 | 0.5 | [11] |

Signaling Pathways and Mechanism of Action

The CXCL12/CXCR4 Signaling Cascade

Upon binding of CXCL12, CXCR4 undergoes a conformational change, leading to the activation of intracellular heterotrimeric G-proteins.[12] This initiates several downstream signaling pathways, including the PI3K/Akt and MAPK/Erk pathways, which are critical for cell survival, proliferation, and migration.[1] The interaction also promotes calcium mobilization and can lead to the recruitment of β-arrestin, which is involved in receptor desensitization and internalization.[12][13]

Mechanism of Action of this compound

This compound competitively binds to the CXCR4 receptor, preventing the binding of CXCL12. This blockade inhibits the activation of the downstream signaling pathways, thereby abrogating the pro-survival and migratory signals induced by CXCL12. The slow dissociation of this compound from CXCR4 ensures a prolonged duration of this inhibitory effect.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the interaction of this compound with the CXCL12/CXCR4 axis. These are generalized methods and may require optimization for specific cell types and experimental conditions.

In Vitro Cell Migration (Chemotaxis) Assay

This assay quantifies the ability of this compound to inhibit CXCL12-induced cell migration.

Materials:

-

CXCR4-expressing cells (e.g., Jurkat cells)

-

RPMI 1640 medium with 0.5% BSA

-

Recombinant human CXCL12

-

This compound

-

Transwell inserts (e.g., 8.0 µm pore size)

-

24-well plates

-

Calcein-AM or other cell viability stain

-

Fluorescence plate reader

Procedure:

-

Cell Preparation: Culture cells to a density of 1-2 x 10⁶ cells/mL. Harvest, wash, and resuspend in RPMI 1640 with 0.5% BSA to a final concentration of 1 x 10⁶ cells/mL.

-

Compound Preparation: Prepare a serial dilution of this compound in RPMI 1640 with 0.5% BSA.

-

Assay Setup:

-

Add 600 µL of RPMI 1640 with 0.5% BSA containing CXCL12 (e.g., 100 ng/mL) to the lower chamber of the 24-well plate. For control wells, add medium without CXCL12.

-

In a separate tube, incubate 100 µL of the cell suspension with 100 µL of the this compound serial dilutions (or vehicle control) for 30 minutes at 37°C.

-

Add 200 µL of the cell/BKT140 mixture to the upper chamber of the Transwell insert.

-

-

Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.

-

Quantification:

-

Carefully remove the Transwell inserts.

-

Aspirate the medium from the lower chamber and add a cell lysis buffer containing a fluorescent dye (e.g., CyQuant).

-

Measure fluorescence using a plate reader with appropriate excitation/emission wavelengths.

-

Alternatively, aspirate the medium from the upper insert and wipe the inside with a cotton swab to remove non-migrated cells. Stain the migrated cells on the underside of the membrane with a crystal violet solution, then elute the dye and measure absorbance.

-

Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of cancer cells.

Materials:

-

Cancer cell line (e.g., A549, H460 non-small cell lung cancer cells)[14]

-

Complete growth medium

-

This compound

-

96-well plates

-

Cell proliferation reagent (e.g., MTS, WST-1, or CellTiter-Glo)

-

Absorbance or luminescence plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

-

Quantification:

-

At each time point, add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (typically 1-4 hours).

-

Measure the absorbance or luminescence using a plate reader.

-

-

Data Analysis: Normalize the readings to the vehicle control to determine the percentage of proliferation inhibition.

In Vivo Xenograft Tumor Growth Study

This study evaluates the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or nude mice)

-

Cancer cell line for xenograft (e.g., A549, H460)[14]

-

Matrigel (optional)

-

This compound

-

Vehicle control (e.g., PBS)

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10⁶ cells in 100-200 µL of PBS, with or without Matrigel) into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width²). When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound (e.g., via subcutaneous or intraperitoneal injection) at a predetermined dose and schedule (e.g., daily or several times a week).[14] The control group receives vehicle injections.

-

Monitoring: Monitor tumor growth and the general health of the mice throughout the study.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry).

CXCR4 Receptor Internalization Assay

This assay measures the ligand-induced internalization of the CXCR4 receptor.

Materials:

-

CXCL12

-

Anti-CXCR4 antibody (conjugated to a fluorophore or for use with a secondary antibody)

-

Flow cytometer

-

Fixation and permeabilization buffers

Procedure:

-

Cell Treatment: Treat cells with CXCL12 (e.g., 100 nM) for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C to induce receptor internalization.[17]

-

Staining:

-

To measure remaining surface CXCR4, place cells on ice to stop internalization.

-

Stain the cells with a fluorescently labeled anti-CXCR4 antibody.

-

Wash the cells to remove unbound antibody.

-

-

Flow Cytometry: Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity (MFI) of the cell population. A decrease in MFI over time indicates receptor internalization.

-

Data Analysis: Normalize the MFI at each time point to the MFI at time zero to calculate the percentage of receptor internalization.

Conclusion

This compound is a promising therapeutic agent that effectively targets the CXCL12/CXCR4 signaling axis. Its high affinity and prolonged receptor occupancy translate into potent inhibition of CXCL12-mediated cellular processes. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other CXCR4 antagonists in oncology and other disease areas. Continued research into the nuances of the CXCL12/CXCR4 pathway and the development of novel inhibitory strategies hold significant promise for advancing patient care.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. CXCL12 (SDF-1)/CXCR4 pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Signaling Duo CXCL12 and CXCR4: Chemokine Fuel for Breast Cancer Tumorigenesis [mdpi.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. The high-affinity CXCR4 antagonist this compound is safe and induces a robust mobilization of human CD34+ cells in patients with multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. The Intricate Role of CXCR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Validate User [ashpublications.org]

- 12. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]

- 13. pnas.org [pnas.org]

- 14. In vitro and in vivo therapeutic efficacy of CXCR4 antagonist this compound against human non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. proteinfoundry.com [proteinfoundry.com]

- 16. Detecting Cell Surface Expression of the G Protein-Coupled Receptor CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the BKT140 Peptide: Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

BKT140, also known as Motixafortide or BL-8040, is a synthetic, 14-residue cyclic peptide that functions as a potent and selective antagonist of the CXCR4 chemokine receptor.[1][2] This technical guide provides a comprehensive overview of the structure, properties, and mechanism of action of this compound. It details its high-affinity binding to CXCR4, leading to the inhibition of the CXCL12/CXCR4 signaling axis, which is critically involved in cell trafficking, tumor growth, and metastasis.[1][3] The document summarizes key quantitative data, outlines detailed experimental protocols for its characterization, and presents signaling pathways and experimental workflows through structured diagrams. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics targeting the CXCR4 pathway.

Introduction

The C-X-C chemokine receptor type 4 (CXCR4) and its cognate ligand, CXCL12 (stromal cell-derived factor-1α), play a pivotal role in a multitude of physiological and pathological processes. These include hematopoiesis, organogenesis, inflammation, and the trafficking of immune cells.[4] Dysregulation of the CXCL12/CXCR4 axis is implicated in the pathogenesis of various diseases, most notably in cancer, where it promotes tumor progression, angiogenesis, and metastasis.[3][5] Consequently, CXCR4 has emerged as a significant therapeutic target.

This compound is a novel, bio-stable synthetic peptide designed to be a high-affinity antagonist of CXCR4.[1][2] Its unique properties, including a very slow dissociation rate from the receptor, distinguish it from other CXCR4 inhibitors and confer upon it a robust and sustained inhibitory activity.[1] This has led to its investigation in multiple clinical applications, including hematopoietic stem cell mobilization for autologous transplantation and as an anti-cancer agent.[1][3][6]

Structure and Properties of this compound

Structure

This compound is a 14-residue cyclic peptide. Its full chemical name is 4-fluorobenzoyl-TN14003.[1] While the precise amino acid sequence can be complex to denote, a shortened representation is {4-Fluorobenzoyl}-Arg-Arg-{2-Naph-Ala}-Cys-Tyr-{Cit}-Lys-{d-Lys}-Pro-Tyr-Arg-{Cit}-Cys-Arg-NH2, with a disulfide bridge between the two cysteine residues (Cys4 and Cys13).[7]

Molecular Formula: C97H144FN33O19S2[] Molecular Weight: 2159.55 g/mol []

Physicochemical Properties

This compound is soluble in DMSO. For long-term storage, it is recommended to be kept at -20°C.[]

Pharmacokinetics

In human studies, this compound is rapidly absorbed following subcutaneous administration, with peak plasma concentrations observed approximately 30 minutes post-injection.[6] It exhibits a relatively short median terminal half-life of about 0.69 hours.[6]

Mechanism of Action

This compound exerts its biological effects by acting as a potent and selective antagonist of the CXCR4 receptor.[1]

CXCR4 Binding and Inhibition

This compound binds to CXCR4 with high affinity, competitively inhibiting the binding of the natural ligand, CXCL12.[1] A key characteristic of this compound is its slow dissociation rate from the CXCR4 receptor, which results in a prolonged and robust inhibition of receptor signaling.[1] This sustained antagonism effectively shuts down the cellular processes governed by the CXCL12/CXCR4 axis.[1]

Signaling Pathway

The binding of CXCL12 to CXCR4 activates several downstream signaling pathways that regulate cell survival, proliferation, and migration. By blocking this initial interaction, this compound inhibits these downstream effects.

Caption: this compound blocks CXCL12 binding to CXCR4, inhibiting downstream signaling.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound activity from various studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Value | Reference |

| IC50 (Cell Migration Inhibition) | Jurkat (Human T-cell leukemia) | ~1 nM | [9] |

| IC50 (Cell Migration Inhibition) | Jurkat (Human T-cell leukemia) | 4.0 nmol/L | [1] |

| IC50 Range (Cell Migration Inhibition) | Various | 0.5 - 2.5 nmol/L | [1] |

| Binding Affinity (Kd) vs. Plerixafor | - | 4 nmol/L (this compound) vs. 84 nmol/L (Plerixafor) | [1][2] |

Table 2: In Vivo Efficacy of this compound in Human Studies (Multiple Myeloma)

| Dose of this compound (subcutaneous) | Outcome | Value | Reference |

| 0.9 mg/kg (single administration) | CD34+ Cell Collection | 20.6 ± 6.9 x 10^6/kg | [1][2] |

| 0.9 mg/kg | Median Time to Neutrophil Recovery | 12 days | [1][2] |

| 0.9 mg/kg | Median Time to Platelet Recovery | 14 days | [1][2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

In Vitro Cell Migration (Transwell) Assay

This assay assesses the ability of this compound to inhibit the migration of cells towards a chemoattractant (CXCL12).

Protocol:

-

Jurkat leukemic T-cells are used.

-

Cells are pre-incubated with varying concentrations of this compound or a control vehicle for 30 minutes.

-

A Transwell insert with a porous membrane is placed in a well containing media with 100 ng/mL CXCL12.

-

The pre-incubated cells are added to the upper chamber of the Transwell insert.

-

The plate is incubated to allow for cell migration through the membrane into the lower chamber.

-

After the incubation period, the number of migrated cells in the lower chamber is quantified.

-

The IC50 value is calculated as the concentration of this compound that inhibits 50% of the cell migration induced by CXCL12.[1]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. The high-affinity CXCR4 antagonist this compound is safe and induces a robust mobilization of human CD34+ cells in patients with multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Intricate Role of CXCR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. apexbt.com [apexbt.com]

- 6. ashpublications.org [ashpublications.org]

- 7. Motixafortide / this compound peptide [novoprolabs.com]

- 9. medchemexpress.com [medchemexpress.com]

BKT140 (Motixafortide): A Technical Guide to Target Binding Affinity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

BKT140, also known as Motixafortide, is a potent and selective cyclic peptide antagonist of the C-X-C chemokine receptor type 4 (CXCR4). This receptor, along with its cognate ligand, stromal cell-derived factor-1α (SDF-1α/CXCL12), plays a pivotal role in numerous physiological and pathological processes. The CXCR4/CXCL12 axis is critically involved in hematopoietic stem cell (HSC) trafficking and homing, as well as in the progression, metastasis, and survival of various cancers. By competitively blocking the binding of CXCL12 to CXCR4, Motixafortide disrupts these signaling pathways, leading to the mobilization of HSCs from the bone marrow into the peripheral blood and inhibiting tumor growth and metastasis. This technical guide provides an in-depth overview of the binding affinity of Motixafortide to its target, the experimental protocols used for its characterization, and the downstream signaling consequences of this interaction.

Quantitative Binding Affinity Data

The binding affinity of Motixafortide for the CXCR4 receptor has been quantified using various in vitro assays. The data consistently demonstrates a high-affinity interaction, distinguishing it from other CXCR4 antagonists.

| Parameter | Value (nM) | Comparison Compound | Comparison Value (nM) | Reference |

| IC50 | 0.8 | - | - | [1] |

| IC50 | 0.42 - 4.5 | - | - | [1] |

| IC50 | ~1 | - | - | |

| Ki | 0.32 | Plerixafor | 652 | [2] |

| IC50 (Cell Migration) | 4 | Plerixafor | 84 | [3][4] |

IC50 (Inhibitory Concentration 50): The concentration of Motixafortide required to inhibit 50% of the binding of a ligand to CXCR4 or a CXCR4-mediated function. Ki (Inhibition Constant): An indicator of the binding affinity of an inhibitor. A lower Ki value signifies a higher binding affinity.

Mechanism of Action

Motixafortide functions as a competitive antagonist at the CXCR4 receptor. By binding to CXCR4, it prevents the interaction between the receptor and its endogenous ligand, CXCL12.[1][5][6] This blockade disrupts the retention signals that hold hematopoietic stem cells within the bone marrow niche, leading to their mobilization into the peripheral circulation.[7][8] In the context of oncology, by inhibiting the CXCR4/CXCL12 axis, Motixafortide can disrupt tumor cell proliferation, survival, and metastasis.[5]

Signaling Pathways

The binding of CXCL12 to CXCR4 activates several downstream intracellular signaling pathways that are crucial for cell survival, proliferation, and migration. Motixafortide, by blocking this initial interaction, effectively inhibits these downstream cascades. The primary signaling pathways affected include:

-

PI3K/AKT Pathway: This pathway is a critical regulator of cell survival and proliferation.

-

MAPK/ERK Pathway: This cascade is involved in cell growth, differentiation, and survival.

-

JAK/STAT Pathway: This pathway plays a key role in cell growth, hematopoiesis, and immune response.

By disrupting these pathways, Motixafortide can induce apoptosis in cancer cells and sensitize them to other therapies.[5]

CXCR4 Signaling and Motixafortide Inhibition

Experimental Protocols

Radioligand Competition Binding Assay

This protocol describes a method to determine the binding affinity of Motixafortide for CXCR4 by measuring its ability to compete with a radiolabeled ligand.

References

- 1. Agonists for the Chemokine Receptor CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological evidence for complex and multiple site interaction of CXCR4 with SDF-1alpha: implications for development of selective CXCR4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of a New Class of CXCR4-Targeting Radioligands Based on the Endogenous Antagonist EPI-X4 for Oncological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

BKT140: Reshaping the Tumor Microenvironment by Targeting the CXCR4/CXCL12 Axis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The tumor microenvironment (TME) presents a formidable barrier to effective cancer therapy, fostering tumor progression, metastasis, and therapeutic resistance. A key signaling pathway orchestrating these malignant processes is the interaction between the chemokine receptor CXCR4 and its ligand, CXCL12. BKT140, a potent and selective peptide antagonist of CXCR4, has emerged as a promising therapeutic agent capable of disrupting this axis and favorably remodeling the TME. This technical guide provides an in-depth overview of this compound's mechanism of action, its multifaceted impact on the TME, and detailed experimental methodologies for its investigation. Quantitative data from preclinical and clinical studies are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction: The CXCR4/CXCL12 Axis in Oncology

The C-X-C chemokine receptor type 4 (CXCR4), a G-protein-coupled receptor, and its exclusive ligand, stromal cell-derived factor-1 (SDF-1/CXCL12), play a pivotal role in normal physiological processes, including hematopoiesis and immune cell trafficking.[1] However, this axis is frequently hijacked by cancer cells to promote their survival, proliferation, and dissemination.[2] Overexpression of CXCR4 is observed in more than 23 types of human cancers, including non-small cell lung cancer (NSCLC), multiple myeloma (MM), breast cancer, and leukemia, and often correlates with poor prognosis.[3][4]

The binding of CXCL12, constitutively secreted by stromal cells in the TME, to CXCR4 on cancer cells triggers a cascade of downstream signaling pathways, including PI3K/AKT/mTOR and MAPK/ERK.[3][5] These pathways collectively contribute to:

-

Tumor Growth and Proliferation: Direct stimulation of cancer cell division and survival.[3]

-

Metastasis: Directed migration of cancer cells towards CXCL12 gradients in distant organs such as the bone marrow, lungs, and liver.[5]

-

Angiogenesis: Recruitment of endothelial progenitor cells to the tumor site.[2]

-

Immune Evasion: Trafficking of immunosuppressive cells, such as myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs), into the TME, while inhibiting the infiltration of effector T cells.[6][7]

-

Therapeutic Resistance: Adhesion of cancer cells to the protective niche of the bone marrow, shielding them from cytotoxic agents.[2]

Given its central role in tumor progression, the CXCR4/CXCL12 axis represents a compelling target for anticancer therapy.

This compound: A Potent CXCR4 Antagonist

This compound (also known as BL-8040 or 4F-benzoyl-TN14003) is a synthetic, 14-residue peptide that acts as a highly selective and potent antagonist of the CXCR4 receptor.[8] It binds to CXCR4 with high affinity, demonstrating an IC50 of approximately 1 nmol/L, which is significantly lower than that of other CXCR4 inhibitors like plerixafor (B1678892) (AMD3100).[8] A key characteristic of this compound is its slow dissociation rate from the CXCR4 receptor, leading to a prolonged and robust inhibition of CXCL12-mediated signaling.[8]

This compound's Impact on the Tumor Microenvironment

This compound exerts its anti-tumor effects through a multi-pronged approach that fundamentally alters the composition and function of the TME.

Direct Anti-Tumor Effects

By blocking CXCR4 signaling, this compound directly inhibits the proliferation and survival of cancer cells. In vitro studies have demonstrated its cytotoxic and cytostatic properties against various cancer cell lines.[9][10]

Inhibition of Metastasis

This compound disrupts the chemotactic response of cancer cells to CXCL12, thereby inhibiting their migration and invasion. This has been shown to reduce the metastatic burden in preclinical models of lung cancer.[3]

Modulation of the Immune Landscape

A critical aspect of this compound's mechanism of action is its ability to remodel the immune component of the TME. By blocking CXCR4, this compound can:

-

Mobilize Hematopoietic Stem and Progenitor Cells: this compound induces the robust mobilization of hematopoietic stem cells (HSCs) and immune progenitor cells from the bone marrow into the peripheral circulation.[8][11] This can lead to an enhanced anti-tumor immune response.

-

Increase Infiltration of Effector T-cells: By disrupting the CXCL12 gradient that can exclude effector T cells, this compound promotes the infiltration of antigen-specific CD8+ T-cells into the tumor.[7]

-

Reduce Immunosuppressive Cells: Inhibition of CXCR4 can decrease the recruitment of immunosuppressive cells like MDSCs to the tumor.[12]

-

Enhance Natural Killer (NK) Cell Activity: Studies have shown that myeloid-specific deletion of CXCR4 leads to enhanced anti-tumor immunity mediated by NK cells.[12]

Sensitization to Conventional Therapies

This compound has been shown to augment the efficacy of both chemotherapy and radiotherapy.[9][10] By mobilizing cancer cells from the protective bone marrow niche, this compound makes them more susceptible to cytotoxic agents.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies investigating the effects of this compound.

Table 1: In Vitro Anti-proliferative and Anti-migratory Effects of this compound

| Cell Line | Cancer Type | Assay | This compound Concentration | Effect | Reference |

| H460 | NSCLC | Colony Formation | Not Specified | Reduction in colony-forming capacity | [9] |

| A549 | NSCLC | Colony Formation | Not Specified | Reduction in colony-forming capacity | [9] |

| H1299 | NSCLC | Colony Formation | Not Specified | Reduction in colony-forming capacity | [10] |

| Multiple Myeloma Cells | Multiple Myeloma | Apoptosis Assay | Not Specified | Significant apoptosis | [11] |

| Lymphoma Cells | Lymphoma | Apoptosis Assay | Not Specified | Significant apoptosis | [11] |

| Leukemia Cells | Leukemia | Apoptosis Assay | Not Specified | Significant apoptosis | [11] |

Table 2: In Vivo Anti-Tumor Efficacy of this compound

| Cancer Model | Treatment | Outcome | Quantitative Result | Reference |

| H460 NSCLC Xenograft | Subcutaneous this compound | Delayed tumor development | Statistically significant delay | [9][10] |

| A549 NSCLC Xenograft | Subcutaneous this compound | Trend towards delayed tumor development | Not statistically significant | [9][10] |

| B16F0 Melanoma Metastasis | LY2510924 (CXCR4 antagonist) | Reduced lung tumor burden | 61% reduction compared to control | [12] |

| Multiple Myeloma Xenograft | This compound | Inhibition of tumor growth | Not specified | [3] |

Table 3: this compound-Induced Hematopoietic Cell Mobilization (Clinical Data)

| Patient Population | This compound Dose | Cell Type | Fold Increase/Absolute Count | Reference |

| Multiple Myeloma | 0.9 mg/kg (single dose) | CD34+ cells | 20.6 ± 6.9 x 10^6/kg collected in a single apheresis | [8][13] |

| Multiple Myeloma | Dose-dependent | Neutrophils, Monocytes, Lymphocytes | Significant increase | [11] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to evaluate the impact of this compound on the tumor microenvironment.

In Vitro Proliferation and Colony Formation Assays

Objective: To assess the direct cytotoxic and cytostatic effects of this compound on cancer cells.

Methodology:

-

Cell Culture: Cancer cell lines (e.g., H460, A549 for NSCLC) are cultured in appropriate media.[10]

-

Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound. A vehicle control is included.

-

Proliferation Assay (e.g., MTT, BrdU): After a defined incubation period (e.g., 72 hours), cell viability or proliferation is measured using a standard assay.

-

Colony Formation Assay: A low density of cells is seeded in 6-well plates and treated with this compound. After 10-14 days, colonies are fixed, stained with crystal violet, and counted.[9]

-

Data Analysis: The IC50 (half-maximal inhibitory concentration) for proliferation and the percentage reduction in colony formation are calculated.

In Vivo Xenograft Tumor Models

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

-

Tumor Implantation: Human cancer cells (e.g., H460) are injected subcutaneously into the flank of the mice.[9][10]

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered (e.g., subcutaneously) at a predetermined dose and schedule.[9]

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Endpoint: The experiment is terminated when tumors in the control group reach a predefined size. Tumors are excised and weighed.

-

Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare tumor growth between treatment and control groups.

Flow Cytometry for Immune Cell Profiling

Objective: To analyze the composition of immune cells in the tumor microenvironment, peripheral blood, and bone marrow.

Methodology:

-

Sample Preparation: Tumors are dissociated into single-cell suspensions. Peripheral blood and bone marrow are collected.

-

Antibody Staining: Cells are stained with a panel of fluorescently labeled antibodies specific for different immune cell markers (e.g., CD3, CD4, CD8 for T-cells; CD11b, Gr-1 for MDSCs; NK1.1 for NK cells).

-